2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-5-yl)-1H-imidazole is a heterocyclic compound that features both a benzofuran and an imidazole ring. The benzofuran ring is a fused benzene and furan ring system, while the imidazole ring is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The imidazole ring can then be introduced through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-5-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted benzofuran and imidazole derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-5-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine: Contains a fluorine atom and an amine group, which can influence its reactivity and biological activity.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A putative entactogen drug with a similar benzofuran core but different substituents.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-5-yl)-1H-imidazole is unique due to the presence of both benzofuran and imidazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-10-8(3-6-14-10)7-9(1)11-12-4-5-13-11/h1-2,4-5,7H,3,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOBXHRFBMSTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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